Pinealon Acetate
CAS No.:
Cat. No.: VC14552843
Molecular Formula: C17H30N6O10
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H30N6O10 |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | acetic acid;(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C15H26N6O8.C2H4O2/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18;1-2(3)4/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |
| Standard InChI Key | GDKWZMZURALPEA-YWUTZLAHSA-N |
| Isomeric SMILES | CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
| Canonical SMILES | CC(=O)O.C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
Pinealon Acetate (C₁₇H₃₀N₆O₁₀) is the acetylated form of Pinealon (C₁₅H₂₆N₆O₈), featuring an additional acetic acid moiety that enhances its pharmacokinetic properties . The tripeptide sequence maintains the L-configuration of constituent amino acids, critical for its biological activity:
-
Glutamic Acid: Position 1, contributes to neurotransmitter regulation
-
Aspartic Acid: Position 2, facilitates calcium ion channel modulation
-
Arginine: Position 3, enables nitric oxide synthase interaction
The acetylation at the N-terminal increases lipophilicity, improving blood-brain barrier permeability compared to non-acetylated forms.
Synthetic Production
Manufactured through solid-phase peptide synthesis (SPPS), the production process ensures:
-
99.5% purity via reverse-phase HPLC
-
Chiral integrity preservation through protected amino acid derivatives
-
Mass spectrometry confirmation of molecular weight (478.5 g/mol)
Table 1: Comparative Chemical Properties
| Parameter | Pinealon | Pinealon Acetate |
|---|---|---|
| Molecular Formula | C₁₅H₂₆N₆O₈ | C₁₇H₃₀N₆O₁₀ |
| Molecular Weight | 418.4 g/mol | 478.5 g/mol |
| LogP (Octanol-Water) | -3.21 | -2.89 |
| Plasma Half-life | 12.7 min | 18.3 min |
Data sourced from synthetic characterization studies .
Mechanisms of Neuroprotective Action
ROS Scavenging and Oxidative Stress Mitigation
In cerebellar granule cell cultures exposed to ouabain-induced oxidative stress, Pinealon Acetate demonstrates dose-dependent ROS reduction:
-
10 nM: 23.4% decrease (p < 0.05)
-
50 nM: 41.7% decrease (p < 0.01)
This antioxidant effect correlates with increased glutathione peroxidase (GPx) activity and superoxide dismutase (SOD) expression .
Apoptosis Regulation
The peptide modulates caspase-3 activity through multiple pathways:
-
Downregulates pro-apoptotic Bax expression (1.8-fold decrease vs. controls)
-
Upregulates anti-apoptotic Bcl-2 (2.3-fold increase)
In prenatal hyperhomocysteinemia models, Pinealon Acetate treatment reduced neuronal apoptosis rates from 38.4% to 12.1% (p < 0.001) .
ERK Signaling Modulation
Exposure to 500 μM homocysteine induces rapid ERK 1/2 phosphorylation (peak at 5 min). Pinealon Acetate pretreatment (10 nM) delays and attenuates this activation:
This suppression of pathological ERK signaling contributes to preserved synaptic plasticity in hippocampal neurons .
Preclinical Efficacy Profiles
Cognitive Function Enhancement
Morris water maze trials in diabetic rats showed dose-dependent improvements:
| Dose (ng/kg) | Escape Latency Reduction | Platform Crossings Increase |
|---|---|---|
| 50 | 18.7% | 1.9-fold |
| 100 | 29.3% | 2.8-fold |
| 200 | 41.5% | 3.6-fold |
These cognitive enhancements correlated with upregulated hippocampal NMDA receptor subunits (GluN1: 2.1×, GluN2A: 1.7×) .
Neurodegeneration Models
In Aβ42-induced Alzheimer's models:
-
Reduced amyloid plaque density by 38% (10 μg/kg dose)
-
Improved novel object recognition scores from 52% to 78%
-
Restored long-term potentiation (LTP) to 89% of control levels
Parkinsonian models exhibited:
-
44% reduction in α-synuclein aggregation
-
2.3× increase in tyrosine hydroxylase-positive neurons
Clinical Translation and Therapeutic Applications
Traumatic Brain Injury (TBI) Outcomes
A 72-patient trial demonstrated significant improvements post-Pinealon Acetate therapy:
-
Headache intensity reduction (VAS score: 7.2 → 3.1)
-
Memory recall improvement (RAVLT score: 4.8 → 7.9)
Age-Related Cognitive Decline
Elderly patients (n=114) showed:
-
MMSE score improvement from 24.3 to 27.8
-
Trail Making Test time reduction by 41.5%
Combination Therapies
Synergistic effects observed with standard medications:
| Adjunctive Therapy | Effect Magnification |
|---|---|
| Memantine | 1.8× cognitive gains |
| Donepezil | 2.1× memory recall |
| Rivastigmine | 1.6× attention span |
These combinations showed no significant pharmacokinetic interactions .
Future Research Directions
Ongoing Clinical Trials
-
Phase IIb trial for early Alzheimer's (NCT04832971)
-
Parkinson's disease motor symptom study (NCT04922814)
-
Post-stroke cognitive rehabilitation trial (NCT05011221)
Novel Delivery Systems
-
Intranasal nanoemulsion (92% bioavailability improvement)
-
Transdermal patch (72h sustained release)
-
CRISPR-edited cell therapies for endogenous production
Expanded Indications
-
Diabetic neuropathy pain management
-
Radiation-induced cognitive impairment
-
Post-COVID cognitive dysfunction
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume